molecular formula C₇H₁₇Cl₂N₃O₂S B1139944 L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1) CAS No. 156719-39-0

L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)

Cat. No. B1139944
M. Wt: 277.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

  • The radical associated with ornithine is ornithyl .

Chemical Reactions Analysis

  • Hydroxylation Reaction : L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1) can undergo hydroxylation reactions catalyzed by enzymes. For instance, it serves as a substrate for l-ornithine-N5-monooxygenase (PvdA) , which converts it into N5-hydroxy-L-ornithine .

properties

IUPAC Name

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDRIFKGLXQFOM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=NCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)

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